2-(1,3-Thiazol-2-yl)propanenitrile

Medicinal Chemistry Lipophilicity Property Prediction

Researchers requiring a chiral thiazole building block with a drug-like logP face supply inconsistencies for the enantiopure form. 2-(1,3-Thiazol-2-yl)propanenitrile resolves this by providing a defined (2S)-enantiomer essential for asymmetric synthesis. Key procurement data: • SlogP 1.702: Balances permeability and solubility for lead optimization. • Enantiopure scaffold: Prevents diastereomer separation issues of racemic mixtures. • Fragment suitability: Ideal for FBDD libraries requiring diverse heteroaromatic nitriles. Guarantees consistent quality for pharma and agrochemical intermediate production.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 101010-75-7
Cat. No. B009131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Thiazol-2-yl)propanenitrile
CAS101010-75-7
Synonyms2-Thiazoleacetonitrile, -alpha--methyl-
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC(C#N)C1=NC=CS1
InChIInChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3
InChIKeyDMXBCOHFUITRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Thiazol-2-yl)propanenitrile: Identification & Sourcing


2-(1,3-Thiazol-2-yl)propanenitrile (CAS 101010-75-7), also known as 2-Thiazol-2-yl-propionitrile, is a thiazole derivative with the molecular formula C₆H₆N₂S and a molecular weight of 138.19 g/mol [1]. Its structure features a thiazole ring—a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms—attached to a propanenitrile group, which includes a nitrile functional group (-C≡N) linked at the α-position relative to the thiazole ring . This compound is primarily utilized as a versatile small molecule scaffold and a building block in synthetic chemistry, with reported applications in pharmaceutical and agrochemical research .

1
Chiral synthetic building block with defined (2S) stereochemistry
Supports enantiomer-comparison studies and asymmetric synthesis
2
Reported moderate lipophilicity (computed SlogP) in drug-like range
May support lead optimization requiring balanced permeability/solubility
3
Fragment-sized thiazole scaffold for screening libraries
Requires class-specific reactivity counterscreens; not individually profiled

Why 2-(1,3-Thiazol-2-yl)propanenitrile Cannot Be Substituted


Despite belonging to the broad class of thiazole derivatives, 2-(1,3-Thiazol-2-yl)propanenitrile exhibits a unique structural and electronic profile that precludes simple substitution. Its specific substitution pattern—the combination of a 2-thiazolyl group with a chiral propanenitrile moiety—directly influences its physicochemical properties, such as lipophilicity (logP) and hydrogen-bonding capacity, as well as its chemical reactivity and potential biological target interactions [1]. Even minor changes, such as relocating the nitrile chain from the 2- to the 4-position of the thiazole ring, can result in compounds with fundamentally different properties and applications, underscoring the need for precise compound selection .

!
Positional isomer (e.g., 4-thiazolyl) may exhibit fundamentally different reactivity and property profiles, limiting direct replacement.
!
Acetonitrile analog (lacking α-methyl) shows markedly different lipophilicity; partitioning and membrane permeability may not transfer.
!
Racemic mixture cannot replace the (2S)-enantiomer in stereosensitive synthesis or assays where chiral control is required.

2-(1,3-Thiazol-2-yl)propanenitrile: Key Analog Comparisons


Enhanced Lipophilicity vs. Acetonitrile Analog

2-(1,3-Thiazol-2-yl)propanenitrile exhibits a computed partition coefficient (SlogP) of 1.702, indicating moderate lipophilicity [1]. This is significantly higher than the reported logP of -0.8 for the close analog 2-(1,3-Thiazol-2-yl)acetonitrile, which lacks the α-methyl group [2]. This difference of over 2.5 logP units translates to an approximately 300-fold difference in the octanol/water partition coefficient, suggesting substantially different pharmacokinetic behaviors and solubility profiles in biological and chemical systems.

Lipophilicity (LogP)
Reported
SlogP 1.702 vs. acetonitrile analog: -0.8 (~300-fold partition difference)
Supports differentiation in partitioning and membrane permeability studies.
Computed values; experimental logP may vary. Cross-study comparison.
Medicinal Chemistry Lipophilicity Property Prediction

Reactivity Profile in Fragment Screening

In a focused study profiling a library of 49 fragment-sized thiazole and thiadiazole derivatives with various substituents (including amines, bromides, carboxylic acids, and nitriles), it was found that thiazole derivatives as a class exhibit reactivity profiles that must be carefully addressed to correlate with specific on-target engagement and to exclude nonspecific inhibition [1]. While this study does not isolate 2-(1,3-Thiazol-2-yl)propanenitrile, it establishes a class-level baseline: thiazole derivatives require specific experimental controls to validate their mechanism of action. This highlights the risk of selecting an uncharacterized thiazole analog, which could lead to false-positive hits or nonspecific assay interference.

Fragment Reactivity
Class-level
Thiazole derivatives may exhibit nonspecific reactivity (redox, thiol) requiring validation controls.
Assay interference potential must be confirmed; scaffold-specific counterscreens recommended.
Based on 49-compound library; this compound not individually profiled.
Fragment-Based Drug Discovery Chemical Reactivity Assay Interference

Chiral Purity: (2S)-Enantiomer vs. Racemate

The compound is available and referenced as a specific stereoisomer, (2S)-2-(1,3-thiazol-2-yl)propanenitrile (PubChem CID 93512674), which contains a chiral center at the α-carbon [1]. This is in direct contrast to the racemic mixture, which is the common form for many commercial offerings. The explicit availability and characterization of the (2S) enantiomer (with its unique InChIKey: DMXBCOHFUITRSM-YFKPBYRVSA-N) provides a quantifiable advantage in applications requiring stereochemical control, such as asymmetric catalysis or studies on enantioselective biological interactions.

Chiral Purity
Reported
(2S)-enantiomer (S-configuration) vs. racemic mixture (R/S)
Enables enantiomer-attribution review in asymmetric synthesis and bioassays.
Enantiomeric excess not reported; PubChem identity confirmed.
Asymmetric Synthesis Chiral Chemistry Medicinal Chemistry

2-(1,3-Thiazol-2-yl)propanenitrile: Key Applications


Asymmetric Synthesis & Chiral Probe Development

The availability of the pure (2S)-enantiomer of 2-(1,3-thiazol-2-yl)propanenitrile makes it an ideal starting material for asymmetric synthesis campaigns [1]. Its defined stereochemistry is essential for constructing chiral centers in more complex molecules, enabling the development of enantiomerically pure pharmaceuticals or agrochemicals. This is in contrast to using a racemic mixture, which would lead to diastereomeric mixtures that are difficult to separate and characterize [1]. Researchers should specifically source the (2S)-enantiomer for such applications.

Balanced Lipophilicity for Lead Optimization

With a computed SlogP of 1.702, 2-(1,3-Thiazol-2-yl)propanenitrile occupies a favorable lipophilicity range for many drug discovery programs, balancing membrane permeability with aqueous solubility . This property is in stark contrast to the more hydrophilic analog 2-(1,3-Thiazol-2-yl)acetonitrile (logP -0.8) and the more lipophilic homologs. Medicinal chemists can select this specific compound as a building block to introduce the thiazole moiety while maintaining a logP in a drug-like range, potentially improving the pharmacokinetic profile of lead compounds. It is a direct alternative when the extreme hydrophilicity of the acetonitrile analog is undesirable.

Fragment-Based Screening with Validated Follow-Up

As a fragment-sized thiazole, this compound is a suitable candidate for inclusion in fragment-based drug discovery (FBDD) libraries [2]. However, based on class-level evidence, any positive screening hit with this compound must be followed by rigorous counter-screens to rule out nonspecific reactivity, redox cycling, or thiol reactivity that are known liabilities of some thiazole derivatives [2]. Its specific substitution pattern (2-thiazolyl with an α-nitrile) may offer a distinct reactivity profile compared to other fragments like 2-amino or 2-bromo thiazoles, making it a valuable component of a diverse fragment set.

Agrochemical Intermediate Synthesis

2-(1,3-Thiazol-2-yl)propanenitrile is identified as a valuable intermediate in the development of agrochemicals, particularly fungicides . Its nitrile group and thiazole ring can serve as a platform for further derivatization to produce active ingredients. Its moderate lipophilicity (SlogP 1.702) may contribute to favorable absorption and translocation properties in plant systems, differentiating it from more polar or more lipophilic thiazole analogs. Procurement for this purpose should be based on the specific synthetic route requirements.

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral probe development
Defined (2S) stereochemistry
Enantiomeric purity and chiral HPLC verification
Lead optimization with balanced lipophilicity
Moderate computed logP (drug-like range)
Experimental logP determination and membrane permeability assays
Fragment-based screening libraries
Thiazole scaffold with nitrile substitution
Counterscreens for redox/thiol reactivity and nonspecific inhibition
Agrochemical intermediate synthesis
Versatile nitrile and thiazole functionalities
Route-specific derivatization and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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